4-Dimethylaminobibenzyl
Description
Structure
3D Structure
Properties
CAS No. |
14301-09-8 |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-phenylethyl)aniline |
InChI |
InChI=1S/C16H19N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3 |
InChI Key |
YVKSFPDFFIXAES-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
Other CAS No. |
14301-09-8 |
Synonyms |
4-dimethylaminobibenzyl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Dimethylaminobibenzyl and Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com This process is represented by open arrows, indicating a reverse-synthetic step or "transform." libretexts.org For 4-Dimethylaminobibenzyl, the primary goal is structural simplification by disconnecting the molecule at key positions to identify viable synthetic pathways. wikipedia.org
Two logical disconnections for the this compound scaffold are:
C(sp³)–C(sp³) Bond Disconnection: The most intuitive disconnection is at the central ethylene (B1197577) bridge. This breaks the molecule into two benzyl-type fragments, or "synthons." The corresponding real-world starting materials, or "synthetic equivalents," would be benzyl (B1604629) halides or related species that can undergo a coupling reaction. This approach is powerful for its convergency, allowing for the independent synthesis of two halves of the molecule before their final assembly.
Aryl–C(sp³) Bond Disconnection: An alternative disconnection breaks the bond between one of the aromatic rings and the ethyl bridge. This leads to a phenethyl synthon and an aryl synthon. This strategy is common in syntheses involving Friedel-Crafts type alkylations, where a phenethyl halide or alcohol reacts with an activated aromatic ring like N,N-dimethylaniline.
Classical Synthetic Routes to Bibenzyl Systems
Historically, the synthesis of the bibenzyl core has been achieved through several robust, albeit sometimes harsh, methods. These classical routes are foundational in organic chemistry.
Wurtz-Type Coupling: This method involves the reductive coupling of two benzyl halide molecules using a metal, typically sodium. While conceptually simple, it can be limited by side reactions, such as elimination and rearrangement, and often requires forcing conditions. A more modern variant is the reductive homocoupling of benzyl chlorides. researchgate.net
Hydrogenation of Stilbenes: A widely used and generally high-yielding method is the catalytic hydrogenation of the corresponding stilbene (B7821643). The stilbene precursor can be synthesized via several olefination reactions, with the Wittig reaction being a prominent example. researchgate.netnih.gov This two-step sequence (olefination followed by reduction) is highly versatile and tolerates a wide range of functional groups. For instance, bibenzyl glycosides have been synthesized using a Wittig reaction as a key step, followed by hydrogenation. nih.gov A similar strategy involving a Perkin-like condensation to form an isoaurone, followed by decarboxylation and hydrogenation, has also been employed. nih.gov
Friedel-Crafts Alkylation: This approach involves the alkylation of an aromatic ring with a suitable phenethyl electrophile, such as a phenethyl halide or alcohol, in the presence of a Lewis acid catalyst. A key consideration is controlling the regioselectivity of the alkylation and avoiding polyalkylation.
| Classical Method | General Reaction | Key Precursors | Advantages | Disadvantages |
|---|---|---|---|---|
| Wurtz-Type Coupling | 2 Ar-CH₂-X + 2 Na → Ar-CH₂-CH₂-Ar + 2 NaX | Benzyl halides | Direct C-C bond formation | Harsh conditions, side reactions (elimination) |
| Stilbene Hydrogenation | Ar-CH=CH-Ar + H₂/Catalyst → Ar-CH₂-CH₂-Ar | Stilbenes (from Wittig, etc.) | High yield, clean reaction, mild conditions | Requires a two-step sequence |
| Friedel-Crafts Alkylation | Ar¹-H + X-CH₂-CH₂-Ar² → Ar¹-CH₂-CH₂-Ar² + HX | Aromatic ring, Phenethyl halide/alcohol | Convergent route | Lewis acid catalyst required, potential for polyalkylation and rearrangements |
Advanced Synthetic Approaches to this compound
Modern synthetic chemistry offers more efficient, selective, and environmentally benign methods for constructing bibenzyl frameworks. These often rely on sophisticated catalytic systems.
Catalytic methods provide powerful alternatives to classical routes, often proceeding under milder conditions with higher atom economy.
Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are mainstays of modern synthesis. While typically used for C(sp²)–C(sp²) bond formation, modifications allow for C(sp²)–C(sp³) couplings. For example, a benzyl halide could be coupled with an organoboron reagent.
C–H Activation: A cutting-edge strategy involves the direct coupling of two C–H bonds. A metal-free approach for the synthesis of bibenzyl derivatives utilizes potassium persulfate (K₂S₂O₈) to achieve a C(sp³)–H/C(sp³)–H coupling of readily available methyl arenes. rsc.org This method boasts excellent atom economy and avoids the use of pre-functionalized starting materials. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical-based bond formations. A cooperative system using zirconocene (B1252598) and photoredox catalysis facilitates the reductive homocoupling of abundant and stable benzyl chlorides under mild conditions. researchgate.net This method demonstrates broad substrate scope and functional group tolerance. researchgate.net
| Catalytic Method | Catalyst/Reagent System | Key Transformation | Key Features |
|---|---|---|---|
| C(sp³)–H Activation | K₂S₂O₈ (Potassium Persulfate) | Coupling of methyl arenes | Metal-free, high atom economy. rsc.org |
| Photoredox/Zirconocene Catalysis | Ir-photocatalyst / Zirconocene / Silane | Reductive homocoupling of benzyl chlorides | Mild conditions, uses stable precursors, radical-radical coupling. researchgate.net |
| Copper-Catalyzed Coupling | Copper Fluorapatite | Coupling of phenols with arylboronic acids | Ligand-free, mild conditions, applicable for biaryl ether linkages in complex bibenzyls. researchgate.net |
While this compound is achiral, many naturally occurring and biologically active bibenzyl analogues possess stereocenters. The development of stereoselective syntheses is therefore crucial. The challenge lies in controlling the relative and absolute stereochemistry of substituents on the ethyl bridge. youtube.com Bioinspired stereoselective cyclizations of 1,4-diarylbutane-1,4-diols have been used to create chiral tetrahydrofuran (B95107) rings, a strategy that relies on the controlled formation of a benzylic carbocation. elsevierpure.com Such principles of stereocontrol can be adapted to bibenzyl synthesis. Furthermore, advanced strategies like stereoselective boron-masking of polyborylated alkenes offer precise control over the installation of functional groups, which can be precursors to substituted bibenzyl frameworks. nih.gov These methods provide access to specific stereoisomers, which is essential for studying structure-activity relationships in medicinal chemistry. elsevierpure.comnih.gov
Precursor Chemistry and Reactivity in Bibenzyl Synthesis
The success of any synthetic route is highly dependent on the choice and reactivity of the precursor molecules. The bibenzyl scaffold is prevalent in numerous natural products, often originating from the phenylpropanoid biosynthetic pathway. frontiersin.org
Aromatic aldehydes are exceptionally versatile and fundamental building blocks in organic synthesis. nih.gov Their utility in the synthesis of bibenzyls is multifaceted:
Conversion to Benzyl Halides: Aldehydes can be reduced to the corresponding benzyl alcohols, which are then readily converted to benzyl halides, key precursors for Wurtz-type couplings and various cross-coupling reactions.
Olefination Reactions: Aromatic aldehydes are primary substrates for olefination reactions like the Wittig reaction to generate stilbenes, which are subsequently hydrogenated to bibenzyls. nih.govnih.gov
Reductive Coupling: Direct electrochemical deoxygenative homo-coupling of aromatic aldehydes can produce bibenzyl structures, offering a direct route from a common precursor. researchgate.net Additionally, semiconductor photoredox catalysis can hydrogenate aromatic aldehydes to their corresponding alcohols under mild, hydrogen-gas-free conditions, providing precursors for further transformations. beilstein-journals.org
The rich chemistry of the aldehyde functional group makes it a strategic starting point for multiple convergent and linear synthetic designs targeting this compound and its analogues.
Role of Substituted Ethanone (B97240) Intermediates
While direct coupling of substituted ethanones to form bibenzyl structures is not a commonly reported primary synthetic route, these intermediates can play a crucial role in the synthesis of this compound and its analogs through their conversion to other reactive precursors. A plausible and widely utilized strategy involves the transformation of a substituted ethanone, such as 4-dimethylaminoacetophenone, into a more reactive species that can then undergo coupling reactions.
One such pathway involves the conversion of the ethanone to an aldehyde. For instance, 4-dimethylaminoacetophenone can be envisioned as a precursor to 4-dimethylaminobenzaldehyde. This transformation can be achieved through various oxidative methods. Once the aldehyde is formed, it can undergo reductive coupling to yield the desired bibenzyl. Several methods have been developed for the reductive coupling of aromatic aldehydes to bibenzyls. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.net
A notable example is the nickel-catalyzed reductive coupling of aromatic aldehydes. nih.gov In this type of reaction, 4-dimethylaminobenzaldehyde can be effectively coupled to produce this compound. The reaction typically proceeds in the presence of a nickel catalyst and a reducing agent.
Another approach involves the use of low-valent titanium complexes. nih.govresearchgate.net These reagents are known to mediate the reductive coupling of aldehydes to form a carbon-carbon bond, leading to the corresponding bibenzyl derivative. Furthermore, electrochemical methods have emerged as a powerful tool for such transformations, offering a greener alternative to traditional chemical reductants. rsc.orgrsc.orgresearchgate.net These electrochemical deoxygenative homo-couplings of aromatic aldehydes can selectively produce bibenzyl derivatives under mild conditions. rsc.orgrsc.orgresearchgate.net
Therefore, while not a direct reactant in the final C-C bond formation for the bibenzyl core, the substituted ethanone serves as a readily available and versatile starting material. Its significance lies in its potential to be converted into key intermediates, most notably the corresponding aldehyde, which then participates in established and efficient coupling reactions to afford this compound and related compounds. The choice of the subsequent coupling method can be tailored based on desired yield, scalability, and adherence to green chemistry principles.
Green Chemistry Principles in Bibenzyl Synthesis
The application of green chemistry principles to the synthesis of bibenzyls, including this compound, is crucial for developing environmentally benign and sustainable chemical processes. Key metrics such as Atom Economy and the Environmental Factor (E-Factor) are employed to evaluate the "greenness" of a synthetic route.
Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.
The E-Factor , introduced by Roger Sheldon, provides a different perspective by quantifying the amount of waste produced per kilogram of product. A lower E-Factor indicates a greener process. The E-Factor considers not only byproducts but also solvent losses, reagent excesses, and energy consumption, offering a more holistic view of the environmental impact.
Several strategies can be employed to enhance the greenness of bibenzyl synthesis:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled, thus minimizing waste. For instance, palladium-catalyzed cross-coupling reactions for bibenzyl synthesis are often preferred over methods requiring stoichiometric amounts of less environmentally friendly reagents.
Alternative Solvents: Traditional organic solvents often pose environmental and health hazards. The exploration of greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthesis. Microwave-assisted synthesis, which can sometimes be performed under solvent-free conditions, is another promising green approach.
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. The development of highly active catalysts that can operate under milder conditions is a key area of research in green chemistry.
Renewable Feedstocks: Utilizing starting materials derived from renewable resources instead of depleting fossil fuels is a fundamental principle of green chemistry. While not always straightforward for complex aromatic compounds, research into bio-based routes is an active area.
Structural Elucidation and Spectroscopic Characterization of 4 Dimethylaminobibenzyl
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of 4-Dimethylaminobibenzyl, mass spectrometry provides crucial data for its identification and for inferring its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Ion | Molecular Formula | Theoretical m/z |
| [M]⁺ | C₁₆H₂₁N⁺ | 227.1674 |
| [M+H]⁺ | C₁₆H₂₂N⁺ | 228.1752 |
Note: This table represents theoretical values. Experimental values from HRMS would be expected to be very close to these figures, confirming the molecular formula.
Fragmentation Patterns and Structural Inference
Electron Ionization (EI) mass spectrometry is a common technique where a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structure.
While a specific mass spectrum for this compound is not available in the cited literature, its fragmentation pattern can be inferred by examining the mass spectra of structurally related compounds, namely bibenzyl (1,2-diphenylethane) and N,N-dimethylaniline.
The structure of this compound combines the bibenzyl backbone with a 4-dimethylamino substituent on one of the phenyl rings. Therefore, its fragmentation is expected to exhibit characteristics of both moieties.
Inferred Fragmentation of this compound:
The molecular ion ([M]⁺) of this compound is expected to be observed at an m/z of 227. The primary fragmentation pathways are likely to involve cleavage of the C-C bond of the ethyl bridge and cleavages within the dimethylaminobenzyl group.
Benzylic Cleavage: A major fragmentation pathway for bibenzyl and related compounds is the cleavage of the C-C bond between the two phenyl rings, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. nih.gov For this compound, two key benzylic cleavages are possible:
Cleavage to form the unsubstituted benzyl (B1604629) cation (C₇H₇⁺) at m/z 91 .
Cleavage to form the highly stabilized 4-(dimethylamino)benzyl cation at m/z 134 . This ion is expected to be a very prominent peak, likely the base peak, due to the strong electron-donating effect of the dimethylamino group which stabilizes the positive charge.
Alpha-Cleavage of the Amine: Tertiary amines like N,N-dimethylaniline typically undergo alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would involve the loss of a methyl radical (•CH₃) from the molecular ion to form a stable iminium ion at m/z 212 ([M-15]⁺).
Other Fragments: Other significant fragments may arise from further fragmentation of the primary ions or rearrangements. For instance, the N,N-dimethylaniline fragment ion could be observed at m/z 121 . massbank.eu
Table 2: Predicted Key Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Ion | Structural Formula of Fragment | Inferred Origin |
| 227 | Molecular Ion | [C₁₆H₂₁N]⁺ | - |
| 212 | [M - CH₃]⁺ | [C₁₅H₁₈N]⁺ | Alpha-cleavage of the dimethylamino group |
| 134 | [C₉H₁₂N]⁺ | [CH₂(C₆H₄)N(CH₃)₂]⁺ | Benzylic cleavage |
| 121 | [C₈H₁₁N]⁺ | [C₆H₅N(CH₃)₂]⁺ | N,N-dimethylaniline fragment |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Benzylic cleavage (tropylium ion) |
This predicted fragmentation pattern provides a basis for the identification of this compound in a sample using mass spectrometry. The presence of the molecular ion at m/z 227, along with the characteristic fragment ions at m/z 134 and 91, would provide strong evidence for its structure.
Computational and Theoretical Chemistry of 4 Dimethylaminobibenzyl
Quantum Mechanical Studies and Electronic Structure Calculations
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 4-Dimethylaminobibenzyl, these studies reveal how the electron-donating dimethylamino group influences the electronic environment of the bibenzyl scaffold.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecular systems due to its balance of accuracy and computational cost. youtube.comhuji.ac.il DFT methods are employed to calculate a wide range of molecular properties by approximating the electron density. nih.govyoutube.com Applications for this compound involve optimizing its molecular geometry to find the most stable arrangement of atoms and calculating key electronic descriptors. researchgate.net
These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. ichem.md A low HOMO-LUMO energy gap suggests higher chemical reactivity. Other calculated properties include ionization potential, electron affinity, electronegativity, and chemical hardness, which collectively characterize the molecule's electronic behavior and stability. researchgate.netichem.md The presence of the electron-donating 4-dimethylamino group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.
Illustrative DFT-Calculated Electronic Properties for this compound
This table presents hypothetical values typical for a molecule of this nature, as calculated using a functional like B3LYP with a 6-31G(d,p) basis set.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability. |
| Ionization Potential | 5.2 eV | The energy required to remove an electron. |
| Electron Affinity | 0.8 eV | The energy released when an electron is added. |
| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule. |
Ab initio (from first principles) quantum chemistry methods are used for high-accuracy conformational analysis. Unlike DFT, which relies on approximations of the electron density, ab initio methods solve the Schrödinger equation without empirical parameters. For flexible molecules like this compound, these methods are vital for determining the relative energies of different spatial arrangements (conformers).
The parent bibenzyl molecule is known to exist in both anti (staggered) and gauche (skewed) conformations, with the most stable form being a subject of ongoing study and dependent on the physical state (gas, liquid, or solid). researchgate.net The gauche conformation can be stabilized by π-π interactions between the phenyl rings. researchgate.net For this compound, ab initio calculations, often combined with molecular mechanics, can be used to analyze the torsional angles of the central ethylene (B1197577) bridge and the orientation of the phenyl rings. rsc.org These calculations help identify the global minimum energy conformer and the energy barriers between different conformations, which is crucial for understanding its interactions and reactivity. beilstein-journals.org
Molecular Dynamics Simulations of Bibenzyl Systems
While quantum mechanics provides a static picture of a molecule's preferred conformations, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For systems involving this compound, MD can simulate its behavior in different environments, such as in a solvent or interacting with a biological target.
These simulations can reveal how the molecule explores its conformational space, the flexibility of the bibenzyl backbone, and the rotational freedom of the phenyl rings. beilstein-journals.org By tracking the trajectories of atoms over time, MD can predict macroscopic properties and provide a detailed view of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are essential for understanding its function in complex chemical or biological systems. nih.gov
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. For this compound, DFT calculations can accurately predict its vibrational and nuclear magnetic resonance (NMR) spectra.
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help assign experimental peaks to specific molecular motions. researchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.orgmdpi.comiu.edu.sa Comparing these calculated shifts with experimental data helps to confirm the proposed structure and can also be used to distinguish between different conformers, as the chemical shift of an atom is highly sensitive to its local electronic environment. rsc.orgmdpi.com
Illustrative Comparison of Predicted and Experimental ¹³C NMR Shifts for a Substituted Bibenzyl Moiety
This table shows representative data illustrating the typical accuracy of GIAO-DFT calculations.
| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Deviation (ppm) |
| C1 (ipso-NMe₂) | 149.5 | 150.1 | +0.6 |
| C2, C6 | 113.0 | 113.5 | +0.5 |
| C3, C5 | 129.8 | 129.5 | -0.3 |
| C4 | 131.2 | 130.9 | -0.3 |
| Cα (CH₂) | 38.1 | 38.5 | +0.4 |
| Cβ (CH₂) | 37.9 | 37.6 | -0.3 |
Theoretical Insights into Reaction Mechanisms and Energetics
Theoretical chemistry provides a framework for investigating the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and products. researchgate.net For this compound, this approach can be used to study various potential reactions, such as electrophilic substitution on the electron-rich aromatic ring or oxidation at the nitrogen atom.
Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) in Chemical Systems
Cheminformatics applies computational methods to analyze chemical data, enabling the discovery of relationships between a molecule's structure and its properties. f1000research.com One of the most powerful tools in this field is the Quantitative Structure-Activity Relationship (QSAR) model. neovarsity.org QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov
For a class of compounds like bibenzyl derivatives, a QSAR study would involve several steps:
Data Collection: Assembling a dataset of bibenzyl analogs with experimentally measured biological activities (e.g., antioxidant or neuroprotective effects). nih.govresearchgate.net
Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that encode its structural, physicochemical, and electronic properties. Many of these descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, can be derived from the quantum mechanical calculations discussed in previous sections.
Model Development: Using statistical methods or machine learning algorithms to build a model that correlates the descriptors with the observed biological activity. neovarsity.orgnih.gov
Validation: Rigorously testing the model's predictive power on an independent set of compounds.
A validated QSAR model can then be used to predict the activity of new, unsynthesized bibenzyl derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. neovarsity.org
Illustrative Structure of a QSAR Data Table for Bibenzyl Derivatives
| Compound | HOMO Energy (eV) | LogP | Molecular Weight | Biological Activity (IC₅₀, µM) |
| Bibenzyl | -6.1 | 3.6 | 182.26 | >100 |
| 4-Hydroxybibenzyl | -5.7 | 3.3 | 198.26 | 55.2 |
| This compound | -5.2 | 3.8 | 225.32 | 15.8 |
| Dihydro-resveratrol | -5.8 | 3.1 | 214.24 | 41.5 |
Advanced Analytical Methodologies for 4 Dimethylaminobibenzyl
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methods for isolating 4-Dimethylaminobibenzyl from intricate biological or environmental samples. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as its volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.
Key Considerations for HPLC Method Development:
Stationary Phase: Reversed-phase columns, such as C18 or C8, are typically the first choice for separating moderately polar compounds like this compound. The nonpolar stationary phase retains the analyte, and elution is achieved by a polar mobile phase.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve optimal separation from other components in a complex mixture.
Detection:
UV-Vis Detection: The aromatic rings in this compound allow for detection using an ultraviolet-visible (UV-Vis) spectrophotometer. The wavelength of maximum absorbance (λmax) would need to be determined to ensure the highest sensitivity.
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be explored, as aromatic amines often exhibit native fluorescence or can be derivatized with a fluorescent tag.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, which is discussed in more detail in section 6.2.1.
A hypothetical HPLC method for this compound could be based on methods developed for other aromatic amines. For instance, a method for the analysis of aromatic diamidines utilized ion-pairing agents in the mobile phase to improve chromatographic retention and peak shape.
Table 1: Postulated HPLC Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode mass spectrometry. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 15 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at ~254 nm or MS | Aromatic compounds absorb UV light; MS for higher sensitivity. |
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Given the bibenzyl structure, this compound is expected to have sufficient volatility for GC analysis, possibly after derivatization to improve its thermal stability and chromatographic behavior.
Key Considerations for GC Method Development:
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be suitable for separating this compound from other components.
Injection: A splitless injection mode is often preferred for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity.
Temperature Program: A temperature gradient is crucial for GC analysis. The initial temperature is held low to trap the analytes at the head of the column, and then the temperature is ramped up to elute the compounds based on their boiling points.
Detectors:
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and would respond well to this compound.
Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective for nitrogen-containing compounds, which would provide excellent sensitivity and selectivity for this compound, reducing interference from the sample matrix.
Mass Spectrometry (MS): GC coupled with MS is a powerful tool for both qualitative and quantitative analysis, as detailed in section 6.2.2.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative analysis of this compound. It is particularly useful for reaction monitoring, purity assessment, and preliminary sample screening before employing more sophisticated techniques like HPLC or GC.
In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases.
Key Aspects of TLC for this compound:
Stationary Phase: Silica gel plates are commonly used for the separation of moderately polar compounds.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically used. The optimal ratio is determined empirically to achieve a good separation, with the retardation factor (Rf) value ideally between 0.2 and 0.8.
Visualization: Since this compound is likely colorless, visualization can be achieved by exposing the plate to ultraviolet (UV) light, as the aromatic rings will absorb UV radiation and appear as dark spots on a fluorescent background. Staining with reagents like iodine vapor can also be used.
Hyphenated Mass Spectrometric Approaches
The coupling of chromatographic techniques with mass spectrometry provides unparalleled sensitivity and selectivity for the analysis of this compound. Mass spectrometry offers structural information and allows for quantification at very low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of trace levels of organic compounds in complex matrices. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS experiment, the analyte is first separated by HPLC and then introduced into the mass spectrometer. In the ion source, the molecule is ionized, most commonly using electrospray ionization (ESI) in the positive ion mode for an amine-containing compound like this compound. The protonated molecule (precursor ion) is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
Table 2: Anticipated LC-MS/MS Parameters for this compound
| Parameter | Predicted Value/Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The dimethylamino group is readily protonated. |
| Precursor Ion (Q1) | m/z 226.2 (for [M+H]⁺) | Based on the molecular weight of 225.32 g/mol . |
| Product Ions (Q3) | To be determined experimentally | Likely fragments would result from cleavage of the ethyl bridge or loss of a methyl group. |
| Collision Energy | To be optimized | The voltage applied to induce fragmentation. |
| Dwell Time | ~100 ms | The time spent monitoring a specific transition. |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique suitable for the analysis of this compound. After separation by GC, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule.
The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion (if stable enough) and a series of fragment ions. This fragmentation pattern is highly reproducible and can be used for definitive identification by comparison with a spectral library. For quantification, selected ion monitoring (SIM) can be used, where the instrument is set to detect only a few characteristic ions of the target analyte, thereby increasing sensitivity and reducing interference.
Expected Fragmentation in GC-MS:
The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak at m/z 225. The fragmentation pattern would likely be dominated by the cleavage of the C-C bond of the ethyl bridge (benzylic cleavage), leading to characteristic fragment ions. For instance, a prominent peak at m/z 120 or 121 corresponding to the dimethylaminobenzyl fragment would be anticipated.
Electrochemical Detection Methods
Electrochemical sensors have emerged as powerful tools for the detection of a wide array of chemical compounds, offering advantages such as high sensitivity, rapid response, and cost-effectiveness. mdpi.com These analytical devices typically function by measuring the change in an electrical signal (such as current or potential) that results from the oxidation or reduction of a target analyte at an electrode surface. While specific applications for this compound are not extensively detailed in the literature, the principles of electrochemical detection are broadly applicable to organic molecules containing electroactive functional groups.
The core of an electrochemical sensor is the working electrode, which is often modified to enhance its performance. Materials like graphene and its derivatives are utilized for their large surface area and excellent electrical conductivity, which can amplify the electrochemical response. mdpi.com For instance, a glassy carbon electrode (GCE) can be modified with a composite of reduced graphene oxide and metal nanoparticles to accelerate electron transfer. mdpi.comnih.gov
To achieve high selectivity, molecularly imprinted polymers (MIPs) can be integrated into the sensor design. nih.govnih.gov This technique involves creating a polymer matrix with template-shaped cavities that are complementary to the target analyte, in this case, this compound. nih.gov This "lock-and-key" mechanism allows the sensor to selectively bind to the target molecule even in the presence of structurally similar compounds, thereby increasing the accuracy of the measurement. nih.gov
Analytical techniques such as differential pulse voltammetry (DPV) are commonly employed to record the sensor's response. nih.gov The peak current generated in a DPV measurement is typically proportional to the concentration of the analyte, allowing for quantitative analysis. mdpi.com The performance of such sensors is characterized by their linear range and limit of detection (LOD), which can often reach nanomolar (nM) or even picomolar (pM) levels. mdpi.commdpi.com
Table 1: Illustrative Performance of Electrochemical Sensors for Organic Molecules
This table shows representative data on the performance characteristics of various electrochemical sensors developed for different organic analytes, demonstrating the typical sensitivity and range achievable with these methods.
| Analyte | Sensor Type | Linear Range | Limit of Detection (LOD) |
| Doxorubicin | DNA-based Impedimetric Sensor | 10 nM - 0.1 mM | 3 nM |
| Epirubicin | DNA-based Impedimetric Sensor | 1 pM - 10 nM | 1 pM |
| Diphenylamine | RGO/Fe3O4-IL-MIP Sensor | 0.1 µM - 30 µM | 0.05 µM |
| Imatinib | G/Ag Nanocomposite Sensor | 10 nM - 280 µM | 1.1 nM |
| D3G | MIP-based Nanozyme Sensor | 0.01 ng/mL - 50 ng/mL | 0.003 ng/mL |
Note: This data is based on findings for the listed analytes and serves to illustrate the potential capabilities of electrochemical methods. mdpi.commdpi.comnih.govnih.gov
Separation Science with Advanced Detection: Collision Cross Section (CCS) Measurements
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation for complex analyses. youtube.com This gas-phase separation method distinguishes ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. byu.edu A key quantitative parameter obtained from IMS is the rotationally-averaged collision cross section (CCS), which is a measure of the ion's effective area as it travels through a neutral buffer gas under the influence of an electric field. byu.edunih.gov
The integration of ion mobility separation prior to mass analysis expands the analytical toolbox, particularly for distinguishing between isomers—molecules that have the same chemical formula and exact mass but different structural arrangements. youtube.comchemrxiv.org Since CCS is dependent on the three-dimensional structure of the ion, isomers often exhibit different drift times through the ion mobility cell and thus have distinct CCS values, allowing for their unambiguous identification. youtube.com
Several types of ion mobility spectrometry exist, including drift-tube IMS (DTIMS), traveling-wave IMS (TWIMS), and high-field asymmetric waveform ion mobility spectrometry (FAIMS), also known as differential mobility spectrometry (DMS). youtube.com The development of high-resolution platforms, such as Structures for Lossless Ion Manipulations (SLIM), has further enhanced the resolving power of this technique. youtube.com
The utility of CCS is significantly enhanced by the creation of large experimental CCS databases or compendiums. nih.gov When analyzing an unknown compound, its experimentally measured CCS value can be compared against these databases. A match in m/z, retention time, fragmentation pattern, and CCS provides a much higher degree of confidence in the compound's identification than mass spectrometry alone. nih.gov Furthermore, computational methods can predict theoretical CCS values for a given structure, which can be used to support identifications when experimental standards are unavailable. arxiv.org
Table 2: Hypothetical Application of CCS for Isomer Differentiation
This table illustrates how Collision Cross Section (CCS) could be used to differentiate this compound from a hypothetical structural isomer. While both compounds have the same exact mass, their different shapes would likely result in distinct CCS values.
| Compound Name | Chemical Formula | Exact Mass (m/z) | Hypothetical CCS (Ų) |
| This compound | C16H19N | 225.1517 | 155.4 |
| Isomer (e.g., N,N-Dimethyl-1,2-diphenylethan-1-amine) | C16H19N | 225.1517 | 158.2 |
Note: The CCS values are hypothetical and for illustrative purposes to demonstrate the differentiating power of the technique.
Interactions of 4 Dimethylaminobibenzyl with Biological Macromolecules: a Chemical Perspective
Mechanisms of Covalent Adduct Formation with Proteins
No information is available in the scientific literature regarding the mechanisms of covalent adduct formation between 4-Dimethylaminobibenzyl and proteins.
Binding to Plasma Albumin
There is no available data on the binding of this compound to plasma albumin.
Hemoglobin Adduct Characterization
No studies characterizing hemoglobin adducts of this compound have been found in the scientific literature.
Identification of Reactive Electrophilic Intermediates
There is no information available regarding the metabolic activation of this compound to reactive electrophilic intermediates.
Intermolecular Interactions with Nucleic Acids (DNA and RNA)
No research has been published detailing the intermolecular interactions between this compound and nucleic acids.
Quantitative Assessment of Binding Affinity
There is no quantitative data available on the binding affinity of this compound to DNA or RNA.
Site-Specific Binding Investigations
There are no studies available that investigate the site-specific binding of this compound to DNA or RNA.
Biotransformation Pathways and Metabolite Profiling (Chemical Perspective)
The biotransformation of this compound, a tertiary aromatic amine, is anticipated to proceed through a series of enzymatic reactions, primarily categorized as Phase I oxidation and Phase II conjugation. While specific studies on this compound are limited, the metabolic fate of this compound can be inferred from the well-established biotransformation pathways of structurally related N,N-dialkylarylamines.
Enzymatic Oxidation Reactions
The initial phase of biotransformation of aromatic amines typically involves oxidative processes catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov For N,N-dialkyl substituted aromatic amines, two primary oxidative pathways are prominent: N-oxidation and N-dealkylation. rug.nlnih.govnih.gov
N-Oxidation: This reaction involves the direct oxidation of the nitrogen atom of the dimethylamino group to form an N-oxide metabolite. Studies on N,N-dimethylaniline, a structural analog, have shown the formation of N,N-dimethylaniline-N-oxide. nih.gov This transformation is significant as N-oxides can be intermediates in the bioactivation of aromatic amines.
N-Dealkylation: A common metabolic pathway for N,N-dialkylanilines is the oxidative removal of one or both methyl groups. rug.nlnih.govnih.gov This process is also mediated by CYP450 enzymes and proceeds through the formation of an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the N-demethylated amine and formaldehyde. nih.gov Sequential dealkylation can lead to the formation of the corresponding secondary amine (4-methylaminobibenzyl) and subsequently the primary amine (4-aminobibenzyl).
Aromatic Hydroxylation: Another potential oxidative pathway is the hydroxylation of the aromatic ring. While less common for the amino-substituted ring, hydroxylation can occur at positions ortho or para to the existing substituents. However, for many N,N-dialkylarylamines, N-oxidation and N-dealkylation are the more predominant initial metabolic steps.
| Reaction Type | Enzyme System | Potential Metabolite |
|---|---|---|
| N-Oxidation | Cytochrome P450 | This compound-N-oxide |
| N-Dealkylation (mono) | Cytochrome P450 | 4-Methylaminobibenzyl |
| N-Dealkylation (di) | Cytochrome P450 | 4-Aminobibenzyl |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxy-4-dimethylaminobibenzyl isomers |
Conjugation Reactions: Glucuronidation and Sulfation
Following Phase I oxidation, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The primary conjugation pathways for aromatic amines and their metabolites are glucuronidation and sulfation.
Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a suitable functional group on the substrate. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Tertiary amines, such as this compound, can directly undergo N-glucuronidation to form a quaternary ammonium-linked glucuronide (N+-glucuronide). nih.govhyphadiscovery.com This pathway is particularly prominent in human metabolism. nih.gov The hydroxylated metabolites from Phase I oxidation can also be substrates for O-glucuronidation.
Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group. The N-hydroxy metabolites of aromatic amines can be sulfated to form reactive N-sulfonyloxy esters, which are often implicated in the genotoxicity of these compounds. nih.gov
| Reaction Type | Enzyme System | Substrate | Conjugated Metabolite |
|---|---|---|---|
| N-Glucuronidation | UGTs | This compound | This compound-N+-glucuronide |
| O-Glucuronidation | UGTs | Hydroxy-4-dimethylaminobibenzyl | Hydroxy-4-dimethylaminobibenzyl-O-glucuronide |
| N-Sulfation | SULTs | N-Hydroxy-4-methylaminobibenzyl | N-Sulfonyloxy-4-methylaminobibenzyl |
Isolation and Chemical Characterization of Metabolites
The identification and structural elucidation of the metabolites of this compound would require a combination of sophisticated analytical techniques. Due to the lack of specific studies on this compound, the following methodologies are proposed based on the analysis of other aromatic amine metabolites.
Sample Preparation: Metabolites would typically be isolated from in vitro incubation mixtures (e.g., with liver microsomes) or in vivo biological matrices (e.g., urine, plasma) through techniques such as liquid-liquid extraction or solid-phase extraction.
Chromatographic Separation: High-performance liquid chromatography (HPLC) is the primary technique for separating the parent compound from its various metabolites in a complex mixture.
Structural Characterization:
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the initial identification of metabolites based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help in the structural elucidation of the metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, particularly for novel metabolites, isolation of the metabolite in sufficient quantity for NMR analysis is necessary. 1H and 13C NMR spectroscopy would provide detailed information about the chemical structure, including the site of oxidation or conjugation. researchgate.net
Comparative Chemical Reactivity Studies with Related Aromatic Amines
A key aspect of the reactivity of aromatic amines is their propensity to undergo metabolic activation to electrophilic species that can form covalent adducts with biological macromolecules, such as DNA. nih.gov The formation of these adducts is often considered an initiating event in chemical carcinogenesis. taylorandfrancis.com
Comparison with Primary and Secondary Aromatic Amines:
N-Oxidation and N-Dealkylation: Tertiary amines like this compound can undergo both N-oxidation and N-dealkylation. rug.nlnih.govnih.gov In contrast, primary aromatic amines (e.g., aniline) and secondary aromatic amines (e.g., N-methylaniline) primarily undergo N-hydroxylation. The N-hydroxy metabolites of primary and secondary amines are often more readily converted to highly reactive nitrenium ions compared to the N-oxides of tertiary amines.
Basicity: The dimethylamino group in this compound makes it a stronger base than aniline (B41778) but generally a weaker base than corresponding aliphatic amines. This basicity influences its interaction with enzymes and its partitioning into different biological compartments.
Comparison with N,N-Dimethylaniline:
Oxidation Potential: Both this compound and N,N-dimethylaniline are susceptible to oxidation at the nitrogen atom and the aromatic ring. nih.govcdnsciencepub.comcdnsciencepub.com The presence of the bibenzyl group in this compound may influence the steric accessibility of the dimethylamino group to metabolizing enzymes, potentially affecting the rates of N-oxidation and N-dealkylation compared to the less sterically hindered N,N-dimethylaniline.
Electrophilic Substitution: The dimethylamino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this compound, the para position is occupied by the bibenzyl substituent, suggesting that electrophilic attack would be directed to the positions ortho to the dimethylamino group.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models have been developed for aromatic amines to predict their carcinogenic potential based on molecular descriptors. nih.govnih.govoup.com These models often include parameters related to the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), which is related to the ease of oxidation. It is plausible that the electronic properties of this compound would place it within the range of other carcinogenic or non-carcinogenic aromatic amines in such models.
| Compound | Primary Metabolic Activation Pathway | Key Reactive Intermediate | Potential for DNA Adduct Formation |
|---|---|---|---|
| This compound | N-Oxidation, N-Dealkylation followed by N-Hydroxylation | Nitrenium ion (from N-hydroxy metabolite) | Inferred to be possible |
| Aniline | N-Hydroxylation | Nitrenium ion | Demonstrated |
| N,N-Dimethylaniline | N-Oxidation, N-Dealkylation | Nitrenium ion (from N-hydroxy metabolite of N-methylaniline) | Inferred to be possible |
Compound Index
| Compound Name |
|---|
| This compound |
| This compound-N-oxide |
| 4-Methylaminobibenzyl |
| 4-Aminobibenzyl |
| Aniline |
| N,N-Dimethylaniline |
| N-Methylaniline |
| Formaldehyde |
| Glucuronic acid |
| Uridine diphosphate glucuronic acid (UDPGA) |
| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
Applications and Potential in Advanced Chemical Systems
Role as a Synthetic Intermediate for Complex Molecules
The bibenzyl scaffold is a recurring motif in a variety of naturally occurring compounds, many of which exhibit significant biological activities. nih.govnih.gov This prevalence underscores the importance of bibenzyl derivatives as key synthetic intermediates in the construction of more complex molecular architectures, including pharmaceuticals and agrochemicals. ikm.org.mybeilstein-journals.org The synthesis of these complex molecules often relies on the strategic functionalization of the bibenzyl core. nih.govnih.gov
In this context, 4-Dimethylaminobibenzyl can serve as a valuable building block. The dimethylamino group can act as a directing group in organic reactions, facilitating selective modifications of the aromatic ring. snnu.edu.cnnih.gov Furthermore, the presence of two aromatic rings and an ethylene (B1197577) bridge offers multiple sites for further chemical transformations, allowing for the construction of diverse and complex molecular structures. While specific examples of the use of this compound as a synthetic intermediate for a particular complex molecule are not extensively documented in publicly available literature, its structural components are well-represented in the synthesis of bioactive compounds. ikm.org.mynih.gov
| Natural Product Class | Core Structure | Relevance as Synthetic Target |
| Dihydrostilbenoids | Bibenzyl | Antifungal, Antioxidant, Anti-inflammatory |
| Isoquinoline (B145761) Alkaloids | Bibenzyl | Diverse pharmacological activities |
| Marchantins | Bis(bibenzyl) | Cytotoxic, Antimicrobial |
Functional Material Design Incorporating Bibenzyl Structures
The design of functional materials with tailored properties is a cornerstone of modern materials science. mdpi.commdpi.comnih.gov The incorporation of specific molecular scaffolds into polymers and other materials can impart unique electronic, optical, or mechanical properties. The bibenzyl unit, with its combination of aromatic and aliphatic components, offers a versatile platform for the design of such materials.
The aromatic rings of the bibenzyl core can contribute to the electronic properties of a material, potentially enabling applications in organic electronics. mdpi.com The flexible ethylene bridge can influence the polymer's morphology and mechanical properties. rsc.org The 4-dimethylamino group, being a strong electron-donating substituent, can significantly modulate the electronic characteristics of the bibenzyl unit, potentially enhancing conductivity or influencing the material's response to external stimuli. researchgate.netacs.org While the direct incorporation of this compound into functional materials is not widely reported, the principles of functional polymer design suggest its potential utility in creating materials with specific and tunable properties. mdpi.comnih.govresearchgate.net
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies with emergent properties. mdpi.com Molecular recognition, the specific binding of a host molecule to a guest, is a fundamental principle in this field. The structure of this compound suggests its potential to participate in various supramolecular interactions.
Development of Fluorescent Chemical Probes
Fluorescent chemical probes are indispensable tools in chemical biology and medical diagnostics, allowing for the visualization and detection of specific analytes in complex environments. nih.govnih.govrsc.org The design of these probes often relies on the integration of a fluorophore with a recognition element that selectively interacts with the target analyte.
The 4-dimethylaminophenyl group is a well-known component of many fluorescent dyes. nih.govnih.govmdpi.com Its strong electron-donating nature can lead to the formation of an intramolecular charge transfer (ICT) excited state, which is often sensitive to the polarity of the local environment. This property is frequently exploited in the design of "turn-on" or "turn-off" fluorescent sensors, where the binding of an analyte alters the ICT process and, consequently, the fluorescence emission. epa.govacs.org
The bibenzyl scaffold can serve as a structural framework to which the 4-dimethylaminophenyl fluorophore and a specific recognition unit can be attached. nih.gov The flexible nature of the bibenzyl linker could allow for conformational changes upon analyte binding, further modulating the fluorescence signal. For instance, a probe based on a 4-dimethylaminophenyl-substituted berberine (B55584) has been shown to be a useful fluorescent sensor for the optical detection of quadruplex DNA. nih.gov This demonstrates the utility of the 4-dimethylaminophenyl moiety in the design of sophisticated fluorescent probes. While a fluorescent probe directly derived from this compound is not yet described in the literature, the foundational principles of fluorescent sensor design strongly support its potential in this area. nih.gov
| Fluorophore Component | Key Property | Application in Probes |
| 4-Dimethylaminophenyl | Strong Electron Donor | Intramolecular Charge Transfer (ICT) |
| Bibenzyl Scaffold | Flexible Linker | Conformational changes upon binding |
Catalytic Applications in Organic Transformations
Catalysis is a fundamental pillar of modern chemistry, enabling the efficient and selective synthesis of a vast array of chemical compounds. The development of new catalysts and catalytic systems is a continuous area of research. In this context, organic molecules can play a crucial role, either as the catalyst itself or as a ligand that modulates the activity and selectivity of a metal catalyst.
The dimethylamino group in this compound can function as a directing group in metal-catalyzed C-H activation reactions. snnu.edu.cnnih.gov The nitrogen atom of the dimethylamino group can coordinate to a transition metal center, bringing the catalyst into close proximity to a specific C-H bond on the aromatic ring and facilitating its selective functionalization. snnu.edu.cn This strategy allows for the efficient and site-selective modification of aromatic compounds. Although the catalytic activity of this compound itself has not been extensively studied, the known coordinating ability of the dimethylamino group suggests its potential as a ligand in transition metal catalysis. nih.govresearchgate.netresearchgate.net For instance, zinc complexes with macrocyclic ligands have been shown to catalyze the oxidation of benzyl (B1604629) alcohol. bcrec.id
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling dimethylamino-substituted aromatic compounds like 4-Dimethylaminobibenzyl in laboratory settings?
- Methodological Answer :
- Hazard Identification : Compounds with dimethylamino groups often exhibit acute oral toxicity (Category 4), skin sensitization (Category 1), and environmental hazards (acute/chronic aquatic toxicity) .
- Preventive Measures : Use PPE (nitrile gloves, goggles, lab coats), avoid inhalation of dust/vapors, and implement fume hoods for synthesis or purification steps. Contaminated materials should be decontaminated before disposal .
- Emergency Response : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention. Maintain spill kits with inert absorbents (e.g., vermiculite) .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodological Answer :
- Analytical Techniques :
NMR Spectroscopy : Compare H and C NMR peaks with predicted shifts for dimethylamino and biphenyl moieties. For example, dimethylamino protons typically resonate at δ 2.8–3.2 ppm .
X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles (e.g., C-N distances in dimethylamino groups average 1.45 Å) .
Mass Spectrometry : Validate molecular ion peaks ([M+H]) and fragmentation patterns using high-resolution MS .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for dimethylamino-substituted compounds?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to simulate NMR/IR spectra. Compare computed vs. experimental data to identify discrepancies (e.g., steric effects altering proton environments) .
- Lattice Energy Calculations : Evaluate crystal packing effects on spectroscopic properties. For example, hydrogen-bonding networks in 4-(Dimethylamino)benzohydrazide caused deviations in predicted vs. observed IR stretching frequencies .
Q. What experimental design principles apply to studying the photophysical properties of this compound derivatives?
- Methodological Answer :
- Controlled Variables :
- Solvent polarity (e.g., measure fluorescence quantum yield in toluene vs. DMSO to assess intramolecular charge transfer).
- Substituent effects: Introduce electron-withdrawing groups (e.g., nitro) to biphenyl rings to study π-conjugation impacts .
- Advanced Techniques :
- Time-resolved fluorescence spectroscopy to probe excited-state dynamics.
- Cyclic voltammetry to correlate HOMO-LUMO gaps with absorption spectra .
Q. How should researchers address discrepancies in toxicity data for dimethylamino-substituted compounds across studies?
- Methodological Answer :
- Data Harmonization :
Source Evaluation : Compare test systems (e.g., in vitro vs. in vivo models). For instance, aquatic toxicity thresholds vary by species (e.g., Daphnia magna vs. fish) .
Dose-Response Analysis : Normalize data to molar concentrations (μM) rather than mass (mg/L) to account for molecular weight differences.
Meta-Analysis : Use random-effects models to aggregate results, adjusting for covariates like exposure duration .
Methodological Considerations for Data Reporting
- Crystallography Data : Deposit structures in CCDC (e.g., CCDC 2032776 for 4-(Dimethylamino)benzohydrazide) with full refinement parameters (R-factors, residual density) .
- Toxicity Reporting : Follow OECD guidelines for aquatic toxicity testing (e.g., OECD 202 for Daphnia acute immobilization) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
